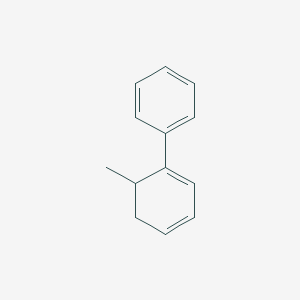
2-Methyl-2,3-dihydro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,3-dihydro-1,1’-biphenyl, also known as 2-Methyl-1,1’-biphenyl, is an organic compound with the molecular formula C13H12. It is a derivative of biphenyl, where a methyl group is attached to the second carbon of the biphenyl structure. This compound is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired biphenyl derivative . Another method includes the Wurtz-Fittig reaction, which involves the coupling of aryl halides in the presence of sodium or other metals .
Industrial Production Methods
Industrial production of 2-Methyl-2,3-dihydro-1,1’-biphenyl often involves large-scale Grignard reactions followed by purification steps such as filtration, recrystallization, and drying . These methods ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,3-dihydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include biphenyl ketones, alcohols, and various substituted biphenyl derivatives .
Applications De Recherche Scientifique
2-Methyl-2,3-dihydro-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-2,3-dihydro-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. Its effects are mediated through binding to target proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: The parent compound without the methyl group.
2-Methylbiphenyl: A similar compound with the methyl group attached to a different position.
2-Phenyltoluene: Another derivative with a similar structure.
Uniqueness
2-Methyl-2,3-dihydro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
59581-49-6 |
|---|---|
Formule moléculaire |
C13H14 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(6-methylcyclohexa-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C13H14/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-6,8-11H,7H2,1H3 |
Clé InChI |
MDSAYLHVTMHQGA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


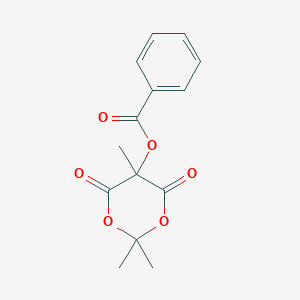

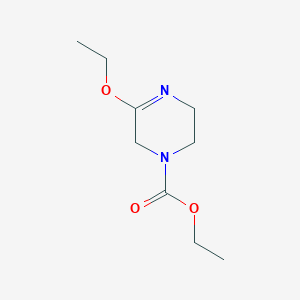
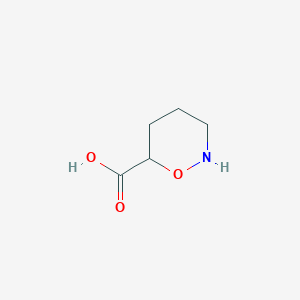
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
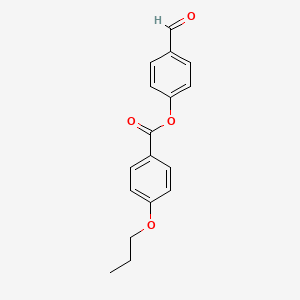
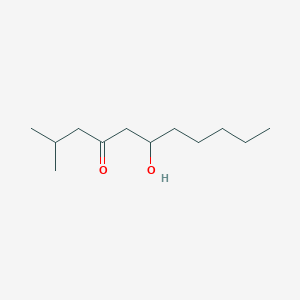
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
![5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14621750.png)
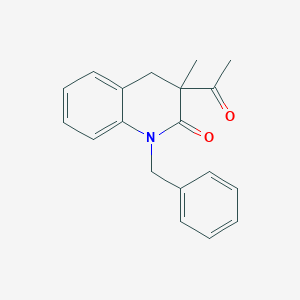

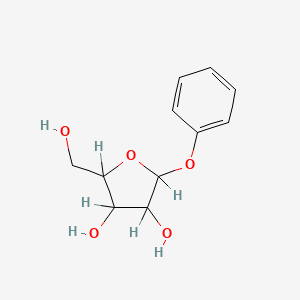
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid](/img/structure/B14621787.png)
